N'-[(2-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-14-6-2-3-7-15(14)12-20-18(23)19(24)21-13-16-8-4-10-22(16)28(25,26)17-9-5-11-27-17/h2-3,5-7,9,11,16H,4,8,10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVZNWQAICHIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure, integrating a thiophene sulfonyl moiety with a pyrrolidine derivative, which may confer unique biological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A 2-methylphenyl group, which may enhance lipophilicity.
- A thiophene-2-sulfonyl group, potentially contributing to bioactivity through interactions with biological targets.
- A pyrrolidine ring, which is known for its role in various pharmacological activities.
Anticancer Properties
Research indicates that compounds containing thiophene derivatives, similar to the target compound, exhibit significant anticancer activity. For instance, substituted thiophene derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the thiophene sulfonyl group in our compound may enhance these effects, making it a candidate for further investigation as an anticancer agent.
The proposed mechanism involves the interaction of the thiophene sulfonyl moiety with specific cellular targets, potentially modulating pathways involved in cell growth and survival. For example, compounds that activate peroxisome proliferator-activated receptor gamma (PPARγ) have shown promise in enhancing insulin sensitivity and reducing inflammation, which are critical in cancer biology .
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and prostate cancer cells. The mechanism was attributed to oxidative stress induction and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 15 | Apoptosis induction |
| B | PC3 (Prostate) | 20 | Cell cycle arrest |
| C | HeLa (Cervical) | 25 | Mitochondrial dysfunction |
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of thiophene-based compounds led to significant tumor reduction compared to controls. The study highlighted the importance of dosage and administration route in achieving optimal therapeutic effects.
Scientific Research Applications
Antiviral Applications
One of the primary applications of this compound is in the development of antiviral agents, particularly against Hepatitis B Virus (HBV). Research has demonstrated that derivatives of this compound exhibit significant antiviral activity.
Case Study: Hepatitis B Virus Inhibition
A study outlined in patent CN109153640B describes the use of compounds similar to N'-[(2-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide for preventing and treating HBV infections. The findings suggest that these compounds can effectively inhibit viral replication in vitro, leading to potential clinical applications for HBV treatment .
Chemical Properties and Structure-Activity Relationships (SAR)
Understanding the chemical structure and properties of this compound is crucial for optimizing its efficacy as a therapeutic agent.
Inhibitory Pathways
Research indicates that the compound may disrupt the normal function of HBV polymerase, thereby preventing the synthesis of viral DNA. This mechanism is critical for developing effective antiviral therapies.
Future Directions and Research Opportunities
Further research is needed to explore additional therapeutic applications beyond antiviral uses. Potential areas include:
- Anticancer Activity : Investigating if similar compounds have cytotoxic effects on cancer cells.
- Neuroprotective Effects : Assessing potential benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:
Structure-Activity Relationships (SAR)
- Thiophene vs. Phenyl Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound may offer stronger π-π stacking interactions compared to the 2,5-dimethylphenylsulfonyl group in .
- Substituent Effects : The 3-chloro group in introduces electron-withdrawing effects, which could modulate electronic properties and binding affinity compared to the target's methyl group .
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidine ring is functionalized via sulfonylation using thiophene-2-sulfonyl chloride. This reaction typically employs a base such as triethylamine to neutralize HCl byproducts and is conducted in dichloromethane at 0–5°C to minimize side reactions.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C → 25°C (gradual warming) | |
| Base | Triethylamine (1.2 equiv) | |
| Reaction Time | 4–6 hours |
The product, 1-(thiophene-2-sulfonyl)pyrrolidine, is isolated via aqueous workup and recrystallized from ethanol/water (3:1).
Condensation of 2-Methylbenzylamine with Oxalyl Chloride
2-Methylbenzylamine reacts with oxalyl chloride in tetrahydrofuran (THF) to form the corresponding ethanediamide:
Critical Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | −10°C (slow addition) → 25°C | |
| Equivalents of Oxalyl Chloride | 0.55 equiv (prevents over-acylation) |
The product is precipitated by adding ice-cold water and filtered, achieving 85–90% purity.
Final Coupling Reaction
The two subunits are coupled via a carbodiimide-mediated amide bond formation:
Reaction Protocol
-
Activation : 1-(Thiophene-2-sulfonyl)pyrrolidin-2-ylmethylamine (1.0 equiv) is reacted with DCC (1.1 equiv) and DMAP (0.1 equiv) in anhydrous DMF for 30 minutes at 0°C.
-
Coupling : N'-[(2-methylphenyl)methyl]ethanediamide (1.05 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The urea byproduct is filtered, and the crude product is purified via recrystallization (ethanol/ethyl acetate 1:4).
Yield and Purity
Industrial-Scale Optimization
Solvent Recycling
Methanol and ethanol from crystallization steps are recovered via distillation, reducing solvent consumption by 40%.
Q & A
Q. What are the key steps and challenges in synthesizing N'-[(2-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
The synthesis typically involves:
- Sulfonylation : Introducing the thiophene-2-sulfonyl group to the pyrrolidine ring under anhydrous conditions (e.g., using thiophene-2-sulfonyl chloride in dichloromethane with a base like triethylamine) .
- Amidation : Coupling the sulfonylated pyrrolidine intermediate with ethanediamide precursors via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients) .
Challenges : Low yields due to steric hindrance at the pyrrolidine nitrogen and competing side reactions during sulfonylation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the 2-methylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the thiophene sulfonyl moiety (distinctive splitting patterns for thiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 503.18) .
- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Q. What are the critical structural features influencing its physicochemical properties?
- Hydrophobic Domains : The 2-methylphenyl and pyrrolidine groups contribute to low aqueous solubility, necessitating formulation in DMSO or cyclodextrin complexes for biological assays .
- Sulfonamide Group : Enhances stability against enzymatic degradation but may form hydrogen bonds with biological targets .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >150°C for sulfonamides) .
- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–9) monitored by HPLC to identify hydrolysis-prone sites (e.g., the ethanediamide linker) .
Q. What solvent systems are optimal for solubility and formulation?
- In vitro assays : Use DMSO stocks (<0.1% final concentration) to avoid cellular toxicity.
- In vivo studies : Emulsify with Tween-80/PEG-400 (1:4 ratio) for intravenous administration .
Advanced Research Questions
Q. How can conflicting NMR data for the pyrrolidine-thiophene sulfonyl moiety be resolved?
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic rotational barriers around the sulfonamide bond, which may cause peak splitting .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the pyrrolidine methylene protons and thiophene ring to confirm spatial orientation .
Q. What strategies optimize catalytic conditions for sulfonylation reactions?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation while minimizing pyrrolidine ring-opening side reactions .
- Solvent Effects : Compare yields in polar aprotic solvents (DMF vs. dichloromethane) to balance reaction kinetics and stability .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Analog Synthesis : Replace the 2-methylphenyl group with fluorinated or methoxy-substituted aryl groups to modulate lipophilicity and π-π stacking interactions .
- Biological Profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) to identify off-target effects. Use SPR (surface plasmon resonance) for binding affinity quantification .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with hypothetical targets (e.g., COX-2 or PARP enzymes), focusing on the sulfonamide’s hydrogen-bonding potential .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex and identify key residues for mutagenesis studies .
Q. How can contradictory bioactivity data across cell lines be reconciled?
- Metabolic Profiling : Use LC-MS to quantify intracellular accumulation differences (e.g., efflux pump activity in multidrug-resistant lines) .
- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to identify compensatory pathways (e.g., upregulation of anti-apoptotic genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
